molecular formula C9H4F3NO2 B15257136 Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- CAS No. 1983-22-8

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)-

Cat. No.: B15257136
CAS No.: 1983-22-8
M. Wt: 215.13 g/mol
InChI Key: IWZPXBRMUFWHHZ-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- is a chemical compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the nitration of a suitable precursor, followed by the introduction of the trifluoropropynyl group. One common method involves the nitration of 4-iodonitrobenzene, followed by a Sonogashira coupling reaction with trifluoropropynyl bromide under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The trifluoropropynyl group can undergo reduction to form a trifluoropropyl group (-CH2-CF3).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Amino derivative: Benzene, 1-amino-4-(3,3,3-trifluoro-1-propynyl)-.

    Trifluoropropyl derivative: Benzene, 1-nitro-4-(3,3,3-trifluoropropyl)-.

Scientific Research Applications

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoropropynyl group can enhance the compound’s lipophilicity and membrane permeability. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-nitro-3-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a trifluoropropynyl group.

    1-methoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene: Contains a methoxy group instead of a nitro group.

    3,4,5-Trifluoronitrobenzene: Contains multiple fluorine atoms on the benzene ring.

Uniqueness

Benzene, 1-nitro-4-(3,3,3-trifluoro-1-propynyl)- is unique due to the presence of both a nitro group and a trifluoropropynyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

CAS No.

1983-22-8

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

1-nitro-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)6-5-7-1-3-8(4-2-7)13(14)15/h1-4H

InChI Key

IWZPXBRMUFWHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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